molecular formula C18H18N2O4 B11321992 4-(4-Hydroxy-3-methoxyphenyl)-3-methyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol

4-(4-Hydroxy-3-methoxyphenyl)-3-methyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol

Cat. No.: B11321992
M. Wt: 326.3 g/mol
InChI Key: CUVVQDLJPGQKGB-UHFFFAOYSA-N
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Description

4-(4-HYDROXY-3-METHOXYPHENYL)-3-METHYL-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE is a complex organic compound that belongs to the class of oxazoloquinolines. This compound is characterized by its unique structure, which includes a quinoline core fused with an oxazole ring and substituted with hydroxy and methoxy groups. The presence of these functional groups imparts significant chemical reactivity and potential biological activity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-HYDROXY-3-METHOXYPHENYL)-3-METHYL-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of aniline derivatives with malonic acid equivalents can lead to the formation of quinoline derivatives, which can then be further modified to introduce the oxazole ring .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization and substitution reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(4-HYDROXY-3-METHOXYPHENYL)-3-METHYL-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The methoxy and hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions include quinone derivatives, dihydro compounds, and substituted oxazoloquinolines, each with distinct chemical and biological properties.

Scientific Research Applications

4-(4-HYDROXY-3-METHOXYPHENYL)-3-METHYL-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-HYDROXY-3-METHOXYPHENYL)-3-METHYL-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE involves its interaction with specific molecular targets. The hydroxy and methoxy groups can form hydrogen bonds with biological macromolecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-HYDROXY-2-QUINOLONES: These compounds share a similar quinoline core but lack the oxazole ring.

    4-HYDROXY-3-METHOXYPHENYLACETONE: This compound has a similar hydroxy and methoxy substitution pattern but differs in its overall structure.

Uniqueness

The unique combination of the quinoline and oxazole rings, along with the specific substitution pattern, distinguishes 4-(4-HYDROXY-3-METHOXYPHENYL)-3-METHYL-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE from other similar compounds. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various scientific applications.

Properties

Molecular Formula

C18H18N2O4

Molecular Weight

326.3 g/mol

IUPAC Name

4-(4-hydroxy-3-methoxyphenyl)-3-methyl-6,7,8,9-tetrahydro-4H-[1,2]oxazolo[5,4-b]quinolin-5-one

InChI

InChI=1S/C18H18N2O4/c1-9-15-16(10-6-7-12(21)14(8-10)23-2)17-11(4-3-5-13(17)22)19-18(15)24-20-9/h6-8,16,19,21H,3-5H2,1-2H3

InChI Key

CUVVQDLJPGQKGB-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(C3=C(N2)CCCC3=O)C4=CC(=C(C=C4)O)OC

Origin of Product

United States

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